molecular formula C19H27NO4S B10826598 Revatropate

Revatropate

Cat. No.: B10826598
M. Wt: 365.5 g/mol
InChI Key: VGXACJMXDYPFDB-KMEZTADASA-N
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Description

Revatropate is a small molecule drug known for its selective antagonistic properties on muscarinic receptors. It is primarily used as a bronchodilator, making it effective in treating respiratory diseases such as chronic obstructive pulmonary disease. The molecular formula of this compound is C19H27NO4S .

Preparation Methods

Synthetic Routes and Reaction Conditions

Revatropate can be synthesized through a series of chemical reactions involving the formation of its core structure followed by functional group modifications. The synthetic route typically involves the use of quinuclidinol as a precursor, which undergoes various reactions including alkylation and sulfonation to form the final product .

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for enantioseparation. This method ensures the purity and quality of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Revatropate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Revatropate has a wide range of scientific research applications, including:

Mechanism of Action

Revatropate exerts its effects by selectively antagonizing muscarinic receptors, particularly the M3 subtype. This action inhibits the binding of acetylcholine, a neurotransmitter, to these receptors, leading to relaxation of smooth muscles in the airways. This mechanism makes this compound effective as a bronchodilator, improving airflow and reducing symptoms of respiratory diseases .

Comparison with Similar Compounds

Revatropate is unique in its selectivity for M3 receptors compared to other muscarinic antagonists. Similar compounds include:

This compound’s selectivity for M3 receptors offers potential advantages in terms of efficacy and safety, making it a valuable compound in respiratory medicine .

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXACJMXDYPFDB-KMEZTADASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@](=O)CC[C@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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